molecular formula C15H17NO2 B13509560 tert-Butyl 6-amino-1-naphthoate

tert-Butyl 6-amino-1-naphthoate

Cat. No.: B13509560
M. Wt: 243.30 g/mol
InChI Key: SHLMAQWWVFWTHP-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a tert-butyl ester group and an amino group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 6-amino-1-naphthoate can be synthesized through the esterification of 6-amino-1-naphthoic acid with tert-butanol. The reaction is typically catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions involve heating the mixture under reflux to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the preparation of tert-butyl esters often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method ensures high yields and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

tert-Butyl 6-amino-1-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active naphthoic acid. These interactions can affect enzyme activity and protein function, making the compound useful in biochemical studies .

Comparison with Similar Compounds

  • tert-Butyl 6-nitro-1-naphthoate
  • tert-Butyl 6-hydroxy-1-naphthoate
  • tert-Butyl 6-methoxy-1-naphthoate

Comparison: tert-Butyl 6-amino-1-naphthoate is unique due to the presence of the amino group, which imparts different reactivity and biological activity compared to its nitro, hydroxy, and methoxy counterparts. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 6-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)13-6-4-5-10-9-11(16)7-8-12(10)13/h4-9H,16H2,1-3H3

InChI Key

SHLMAQWWVFWTHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC(=C2)N

Origin of Product

United States

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